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(S)-3-Amino-3-(2-ethoxyphenyl)propanamide

Cat. No.: B13483448
M. Wt: 208.26 g/mol
InChI Key: QTYNOLSDQQWFKS-VIFPVBQESA-N
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Description

Structural Classification and Significance of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide as a Chemical Scaffold

This compound is classified as a chiral, non-proteinogenic β-amino acid derivative. mdpi.com The core structure is a propanamide chain with an amino group attached to the β-carbon (the third carbon from the carbonyl group). This β-amino acid characteristic is a critical feature, distinguishing it from the α-amino acids that constitute natural proteins. illinois.edu The molecule's identity is further defined by two key substitutions: an ethoxy group at the ortho-position of a phenyl ring, which is itself attached to the β-carbon, and the specific (S)-enantiomeric configuration at this chiral center. chemscene.com

The chemical scaffold of this compound is significant primarily due to its identity as a β-amino acid. These structures are of considerable interest in medicinal chemistry because their inclusion into peptides can confer resistance to enzymatic degradation, thereby improving metabolic stability and bioavailability. researchgate.netnih.gov The β-amino acid backbone induces unique secondary structures, such as helices and sheets, that differ from those formed by α-peptides. researchgate.net This allows for the creation of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. nih.gov The 3-arylpropanamide substructure itself is recognized as a "privileged scaffold" in medicinal chemistry, as it is found in a variety of biologically active compounds. mdpi.comekb.eg For instance, derivatives of 3-amino-3-phenylpropionamide have been developed as potent ligands for the mu opioid receptor. nih.gov

Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₁H₁₆N₂O₂ chemscene.com
Molecular Weight208.26 g/mol chemscene.com
ChiralityChiral, (S)-configuration chemscene.com
Topological Polar Surface Area (TPSA)78.34 Ų chemscene.com
Rotatable Bonds5 chemscene.com
Hydrogen Bond Acceptors3 chemscene.com
Hydrogen Bond Donors2 chemscene.com

Historical Overview of Research Interest in this compound and Related Amino Acid Derivatives

The academic interest in molecules like this compound is rooted in the broader history of amino acid chemistry and the development of asymmetric synthesis. The discovery of molecular chirality by Louis Pasteur and the understanding of the stereospecificity of biological systems established the importance of producing enantiomerically pure compounds. rsc.orgnih.gov For much of chemical history, research focused on the 20 proteinogenic α-amino acids. nih.govacs.org

However, the late 20th and early 21st centuries saw a surge of interest in non-natural amino acids, particularly β-amino acids, as building blocks for novel pharmaceuticals. researchgate.net Early synthetic strategies to access β-amino acids included methods like the Arndt-Eistert homologation of α-amino acids and Mannich-type reactions. illinois.edu These methods were often multi-step and could be limited in scope or require harsh reagents. illinois.edu The development of modern catalytic asymmetric synthesis has been a pivotal advancement, allowing for more efficient and highly selective production of specific stereoisomers of β-amino acid derivatives. illinois.edufrontiersin.org Techniques such as palladium-catalyzed aminocarbonylation and nickel-catalyzed carboxylation of aziridines represent recent breakthroughs that provide more direct access to these valuable scaffolds. illinois.edu This evolution in synthetic methodology has made it feasible to create and investigate specifically substituted chiral molecules like this compound for their potential applications.

Current Research Landscape and Emerging Academic Trends Involving this compound

The current research landscape for this compound and related compounds is heavily influenced by trends in drug discovery and materials science. The primary academic interest in this compound is as a synthetic intermediate or building block for larger, more complex molecules with tailored biological activities. researchgate.netmdpi.com

A major trend is the incorporation of β-amino acids into peptide sequences to create peptidomimetics with improved pharmacological profiles. nih.govacs.org By replacing α-amino acids with β-analogs, researchers can modulate the resulting peptide's conformation and enhance its resistance to degradation by proteases. acs.org This strategy is being explored to develop novel antimicrobial peptides, inhibitors of protein-protein interactions, and ligands for G-protein-coupled receptors (GPCRs). nih.govacs.org

Furthermore, the 3-amino-3-arylpropanamide scaffold is being actively investigated for its potential in generating small-molecule therapeutics. Research on related structures has shown that this scaffold can serve as the basis for developing potent and selective receptor ligands. nih.gov The specific (S)-stereochemistry and the 2-ethoxyphenyl substitution of the target compound provide a precise three-dimensional structure that can be exploited for achieving high-affinity interactions with biological targets. The ongoing development of novel synthetic methods continues to make such chiral building blocks more accessible, facilitating their use in a wide range of academic and industrial research programs aimed at discovering new therapeutic agents. illinois.eduontosight.ai

Academic Research Trends Utilizing β-Amino Acid Scaffolds
Research AreaObjective and SignificanceRelevant Findings
PeptidomimeticsTo create peptide-like molecules with enhanced stability and novel biological functions. nih.govIncorporation of β-amino acids leads to increased proteolytic stability and the formation of unique secondary structures. researchgate.netacs.org
Drug DiscoveryTo design small molecules that can act as ligands for biological receptors or inhibit enzymes. nih.govThe 3-amino-3-phenylpropionamide scaffold has been successfully used to develop high-affinity ligands for mu opioid receptors. nih.gov
Antimicrobial PeptidesTo develop new classes of antibiotics by designing peptides that disrupt microbial membranes. mdpi.comCyclic β-amino acid derivatives are used as monomers to construct potential antimicrobial peptides. nih.gov
Asymmetric CatalysisTo develop efficient and selective methods for synthesizing chiral molecules. illinois.eduModern methods like chiral aldehyde catalysis and transition-metal catalysis enable direct asymmetric synthesis of β-amino acid derivatives. illinois.edufrontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B13483448 (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

(3S)-3-amino-3-(2-ethoxyphenyl)propanamide

InChI

InChI=1S/C11H16N2O2/c1-2-15-10-6-4-3-5-8(10)9(12)7-11(13)14/h3-6,9H,2,7,12H2,1H3,(H2,13,14)/t9-/m0/s1

InChI Key

QTYNOLSDQQWFKS-VIFPVBQESA-N

Isomeric SMILES

CCOC1=CC=CC=C1[C@H](CC(=O)N)N

Canonical SMILES

CCOC1=CC=CC=C1C(CC(=O)N)N

Origin of Product

United States

Advanced Synthetic Methodologies for S 3 Amino 3 2 Ethoxyphenyl Propanamide

Strategic Approaches to the Enantioselective Synthesis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide

The synthesis of optically pure β-amino acids and their derivatives is a focal point in organic chemistry. acs.org For a molecule like this compound, the key is the efficient and highly selective formation of the chiral center. This can be achieved through several strategic approaches, primarily categorized as asymmetric catalysis, which uses chiral catalysts to direct the stereochemical outcome of a reaction, and biocatalysis, which employs enzymes for their inherent stereoselectivity.

Asymmetric Catalysis in the Formation of the Chiral Center

Asymmetric catalysis offers a powerful tool for the synthesis of enantiomerically enriched compounds from prochiral substrates. For the synthesis of the target molecule, this would typically involve the asymmetric reduction of a suitable prochiral precursor, such as an enamide or a β-keto amide, or the diastereoselective addition of a nucleophile to an imine bearing a chiral auxiliary.

The success of many asymmetric transformations hinges on the design of the chiral ligand that coordinates to a metal center. The ligand creates a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. For the synthesis of β-amino amides, chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts. researchgate.net These catalysts function by activating imines towards nucleophilic attack through hydrogen bonding. acs.orgacs.orgnih.goveurekaselect.com

In a potential route to this compound, a CPA could catalyze the Mannich-type reaction between an N-Boc-imine derived from 2-ethoxybenzaldehyde (B52182) and a suitable nucleophile. The design of the CPA is crucial; for instance, biphenol-based CPAs with bulky substituents at the 3,3'-positions, such as 9-anthryl groups, have shown excellent enantioselectivities in reactions with difluoroenol silyl (B83357) ethers. acs.orgnih.gov Optimization of the ligand would involve modifying these bulky groups to best accommodate the 2-ethoxyphenyl substituent of the imine, thereby maximizing facial discrimination.

Another prominent strategy is the asymmetric hydrogenation of enamides. quantumzyme.com Chiral phosphine (B1218219) ligands, particularly those with C₂-symmetry, are often employed with rhodium or ruthenium catalysts. The optimization of these ligands involves tuning their electronic and steric properties to achieve high enantioselectivity. For a substrate leading to the target molecule, the ligand would need to create a chiral pocket that effectively differentiates the two faces of the enamide double bond.

Catalyst TypeChiral Ligand/CatalystSubstrate TypeKey Optimization Parameters
OrganocatalystChiral Phosphoric Acid (e.g., (S)-TRIP)β-Formyl amides, IminesSteric bulk of 3,3'-substituents, acidity of the phosphate (B84403) moiety
Transition MetalRhodium or Ruthenium complexEnamidesChiral phosphine ligand backbone (e.g., BINAP, DuPhos), electronic properties

An alternative to using a chiral catalyst is to employ a chiral auxiliary. This involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemistry of a subsequent reaction. After the desired chiral center is created, the auxiliary is removed.

A highly relevant strategy for the synthesis of β-amino acid derivatives is the diastereoselective conjugate addition of a homochiral lithium amide to an α,β-unsaturated ester. nih.gov This method has been successfully applied to the synthesis of a close analog, (S)-β-(2-methoxyphenyl)-β-amino propanoic acid. nih.gov The process would start with the preparation of an α,β-unsaturated amide from 2-ethoxycinnamic acid and a suitable chiral amine, such as (R)-α-methylbenzylamine. The conjugate addition of a nucleophile would then proceed with high diastereoselectivity due to the steric influence of the chiral auxiliary. Subsequent removal of the auxiliary would yield the desired (S)-enantiomer.

Pseudoephenamine is another practical chiral auxiliary that has shown remarkable stereocontrol in alkylation reactions and could be adapted for conjugate addition strategies. mdpi.com

Chiral AuxiliaryReaction TypeSubstrateDiastereomeric Ratio (d.r.)
(R)-α-methylbenzylamineConjugate Additionα,β-unsaturated estersHigh
PseudoephenamineConjugate Addition-Alkylationα-alkyl-α,β-unsaturated amidesOften >95:5
Ellman's SulfinamideAddition to Sulfinyl ImineAldehydes/KetonesGenerally high

Enzymatic Biocatalysis for Stereoselective Synthesis

Biocatalysis has become an increasingly important tool for the synthesis of chiral molecules due to the high selectivity and mild reaction conditions offered by enzymes. researchgate.net For the preparation of this compound, both kinetic resolution of a racemic mixture and asymmetric synthesis from a prochiral precursor are viable enzymatic strategies.

The key to a successful biocatalytic process is finding an enzyme with high activity and selectivity for the target substrate. Transaminases (TAs) are particularly well-suited for the synthesis of chiral amines and amino acids. researchgate.netfrontiersin.org An (S)-selective ω-transaminase could be used for the asymmetric synthesis of the target molecule from the corresponding β-keto amide, 3-oxo-3-(2-ethoxyphenyl)propanamide. A screening process would involve testing a library of wild-type and engineered transaminases to identify a candidate with high conversion and enantioselectivity for this specific substrate. The steric bulk of the 2-ethoxyphenyl group might necessitate enzyme engineering to enlarge the substrate-binding pocket. quantumzyme.comfrontiersin.org Rational design, guided by computational modeling, or directed evolution can be employed to introduce mutations that improve the enzyme's performance. researchgate.net

Lipases are another class of enzymes widely used for the kinetic resolution of racemic esters and amides. researchgate.net In this approach, a racemic mixture of 3-Amino-3-(2-ethoxyphenyl)propanamide would be subjected to a lipase-catalyzed N-acylation. An enantioselective lipase (B570770) would preferentially acylate one enantiomer, allowing for the separation of the unreacted (S)-enantiomer. Screening different lipases (e.g., from Candida antarctica or Pseudomonas stutzeri) and reaction conditions is crucial to achieve high enantioselectivity (E-value). researchgate.net

Enzyme ClassBiocatalytic StrategyPrecursor/SubstrateKey Screening/Engineering Goal
Transaminase (TA)Asymmetric Synthesis3-Oxo-3-(2-ethoxyphenyl)propanamideHigh (S)-selectivity and activity for the bulky ketone
LipaseKinetic ResolutionRacemic 3-Amino-3-(2-ethoxyphenyl)propanamideHigh E-value for selective N-acylation of the (R)-enantiomer
β-AminopeptidaseKinetic ResolutionRacemic 3-Amino-3-(2-ethoxyphenyl)propanamideEnantioselective hydrolysis of the (R)-enantiomer

Once a suitable enzyme has been identified, the reaction conditions must be optimized to maximize yield, enantioselectivity, and process efficiency. For transaminase-catalyzed asymmetric synthesis, key parameters include pH, temperature, co-solvent, and the choice of amino donor. uni-greifswald.de The equilibrium of the reaction often needs to be shifted towards the product side, which can be achieved by using a high concentration of the amino donor or by removing the ketone byproduct. uni-greifswald.de

ParameterTransaminase Asymmetric SynthesisLipase Kinetic Resolution
pH Typically neutral to slightly alkalineOften optimized for specific lipase
Temperature Dependent on enzyme thermal stabilityDependent on enzyme thermal stability
Solvent Aqueous buffer, often with co-solvents (e.g., DMSO)Organic solvents (e.g., toluene, THF) or ionic liquids
Substrate Conc. Optimized to avoid substrate/product inhibitionBalanced for reaction rate and selectivity
Byproduct Removal Essential for shifting equilibrium (e.g., removal of ketone)Not typically required
Enzyme Loading Minimized for cost-effectivenessMinimized for cost-effectiveness

Resolution Techniques for Obtaining Enantiopure this compound

The preparation of a racemic mixture of 3-amino-3-(2-ethoxyphenyl)propanamide is often more straightforward than direct asymmetric synthesis. Consequently, the separation of this mixture into its constituent enantiomers—a process known as chiral resolution—is a critical step. The primary methods for achieving this separation are through the formation of diastereomeric salts or by chromatographic techniques.

Diastereomeric salt formation is a classical and industrially viable method for resolving racemic amines. The process involves reacting the racemic base, 3-amino-3-(2-ethoxyphenyl)propanamide, with an enantiomerically pure chiral acid. This reaction creates a mixture of two diastereomeric salts. Due to their different three-dimensional structures, these diastereomers exhibit distinct physical properties, most importantly, different solubilities in a given solvent system.

The key steps in this resolution process are:

Salt Formation: The racemic amine is dissolved in a suitable solvent and treated with a stoichiometric amount of a chiral resolving agent.

Fractional Crystallization: The solvent is carefully chosen so that one of the diastereomeric salts is significantly less soluble than the other. Upon cooling or concentration, the less soluble salt crystallizes out of the solution, while the more soluble salt remains in the mother liquor.

Salt Isolation and Purification: The crystallized salt is isolated by filtration. It can be further purified by recrystallization to achieve high diastereomeric excess.

Liberation of the Enantiomer: The purified diastereomeric salt is then treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid, thereby liberating the free amine, now in its enantiomerically enriched (S)-form. The chiral resolving agent can often be recovered and recycled.

The choice of resolving agent and solvent is crucial for the efficiency of the separation. gavinpublishers.comnih.gov Various chiral acids can be employed for this purpose.

Table 1: Common Chiral Resolving Agents for Amines

Resolving AgentAcid TypeTypical Application
(R,R)-Tartaric AcidDicarboxylic AcidWidely used for a variety of racemic bases.
(S,S)-Tartaric AcidDicarboxylic AcidUsed to isolate the opposite enantiomer.
(R)-Mandelic Acidα-Hydroxy AcidEffective for resolving aromatic amines.
(S)-Mandelic Acidα-Hydroxy AcidComplementary to the (R)-enantiomer.
(1S)-(-)-Camphor-10-sulfonic acidSulfonic AcidStrong acid, useful for weakly basic amines.
N-Acetyl-L-phenylalanineAmino Acid DerivativeProvides multiple interaction points for chiral recognition.

The selection of the optimal resolving agent and solvent system for 3-amino-3-(2-ethoxyphenyl)propanamide would require empirical screening to identify the combination that provides the best balance of yield and enantiomeric purity.

Chromatographic methods offer a powerful and versatile alternative for the separation of enantiomers. High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are the most common techniques.

In this method, the racemic mixture of 3-amino-3-(2-ethoxyphenyl)propanamide is passed through a column packed with a CSP. The CSP is composed of a chiral selector immobilized on a solid support (typically silica (B1680970) gel). The two enantiomers interact differently with the chiral selector, leading to different retention times. One enantiomer will have a stronger interaction and thus move more slowly through the column, while the other elutes more quickly. This difference in retention allows for their separation and collection as individual, enantiopure fractions.

Key factors for successful chromatographic resolution include:

Chiral Stationary Phase (CSP): The choice of CSP is paramount. For amine compounds, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are often effective. sigmaaldrich.comchromatographytoday.commdpi.com

Mobile Phase: The composition of the mobile phase (the solvent that carries the sample through the column) significantly affects the separation. It is optimized to maximize the resolution between the two enantiomer peaks. Common mobile phases include mixtures of alkanes (like hexane) and alcohols (like isopropanol (B130326) or ethanol).

Detection: A detector, typically a UV detector, is used to monitor the compounds as they elute from the column, generating a chromatogram that shows two separated peaks for the (R) and (S) enantiomers.

Table 2: Representative Chiral Stationary Phases for Amine Separation

CSP TypeChiral Selector ExampleCommon Trade NamesTypical Mobile Phase
Polysaccharide-BasedCellulose tris(3,5-dimethylphenylcarbamate)Chiralcel ODHexane (B92381)/Isopropanol
Polysaccharide-BasedAmylose tris(3,5-dimethylphenylcarbamate)Chiralpak ADHexane/Ethanol
Macrocyclic GlycopeptideTeicoplaninAstec CHIROBIOTIC TMethanol (B129727)/Acetic Acid/Triethylamine
Pirkle-type (π-acid/π-base)(R)-N-(3,5-Dinitrobenzoyl)phenylglycineWhelk-O 1Hexane/Isopropanol

While analytical chiral HPLC is used for determining enantiomeric purity, preparative-scale chromatography can be used to isolate larger quantities of the desired (S)-enantiomer.

Retrosynthetic Analysis and Precursor Chemistry for this compound

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available precursors. For this compound, a logical retrosynthetic pathway can be proposed based on well-established chemical transformations.

The primary disconnection is the amide bond, suggesting the final step could be an amidation of a corresponding carboxylic acid or ester derivative. The chiral center at the C3 position is the key feature. This suggests a disconnection through the C-C bond adjacent to the amine or through the C-N bond itself. A plausible route is based on the Strecker synthesis, a classic method for preparing amino acids. mdpi.comwikipedia.org

Retrosynthetic Pathway:

Target Molecule: The synthesis begins with the target, this compound.

Disconnection 1 (Amide Bond): The amide can be formed from the corresponding β-amino nitrile, 3-amino-3-(2-ethoxyphenyl)propanenitrile, via hydrolysis. This is a common transformation.

Disconnection 2 (Strecker Reaction): The α-aminonitrile intermediate is the characteristic product of a three-component Strecker reaction. This disconnection breaks the molecule down into its fundamental precursors: 2-ethoxybenzaldehyde, ammonia (B1221849), and a cyanide source (e.g., hydrogen cyanide or sodium cyanide).

This analysis identifies the following key precursors:

2-Ethoxybenzaldehyde: This aromatic aldehyde provides the carbon skeleton and the characteristic 2-ethoxyphenyl group. It is a readily available starting material.

Ammonia (NH₃): This serves as the nitrogen source for the amino group.

Cyanide Source (e.g., NaCN, KCN, TMSCN): This provides the carbon atom for the nitrile group, which is later converted into the propanamide moiety.

The synthesis would proceed by first performing the Strecker reaction to form racemic 3-amino-3-(2-ethoxyphenyl)propanenitrile. This racemic intermediate would then be hydrolyzed to the racemic propanamide (or the corresponding carboxylic acid), followed by chiral resolution as described in section 2.1.3 to isolate the desired (S)-enantiomer.

Optimization of Reaction Conditions and Process Efficiency in this compound Synthesis

Key parameters for optimization include:

Solvent: The choice of solvent can affect reaction rates and the solubility of reactants and intermediates. Both aqueous and organic solvents have been used for Strecker reactions. Water is an environmentally friendly choice. nih.gov

Temperature: Reaction temperature influences the rate of both the desired reaction and potential side reactions. An optimal temperature must be found to maximize yield in a reasonable timeframe.

pH/Catalyst: The reaction is often promoted by acid or base. In the case of using cyanide salts, an acid is needed to generate HCN in situ. organic-chemistry.org Lewis acids or other catalysts can also be employed to improve reaction efficiency.

Stoichiometry and Concentration: The molar ratios of the aldehyde, ammonia, and cyanide source must be optimized to ensure complete conversion of the limiting reagent and to minimize waste.

Table 3: Illustrative Optimization of a Strecker-type Reaction

EntrySolventCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1MethanolNone252455
2WaterNone252462
3WaterInCl₃ (10)25485
4WaterInCl₃ (10)50291
5WaterInCl₃ (5)50388

This table presents hypothetical data based on general findings for Strecker reactions to illustrate an optimization process.

Further optimization would be required for the hydrolysis of the nitrile to the amide, controlling conditions to prevent racemization of the chiral center, especially if the resolution step is performed on an earlier intermediate.

Development of Novel and Sustainable Synthetic Routes to this compound

While the classical approach of synthesis followed by resolution is robust, modern synthetic chemistry emphasizes the development of more sustainable and atom-economical methods. Direct asymmetric synthesis, which creates the desired enantiomer without the need for a resolution step, is a primary goal.

Potential novel and sustainable routes include:

Biocatalysis with Transaminases: Transaminase (ATA) enzymes are powerful biocatalysts that can synthesize chiral amines with exceptionally high enantioselectivity. acs.org A sustainable route could involve the asymmetric amination of a prochiral ketone precursor, such as 1-(2-ethoxyphenyl)propan-1-one-3-amide, using an (S)-selective transaminase. This approach operates in water under mild conditions and uses a cheap amino donor like isopropylamine, making it an environmentally benign alternative. hims-biocat.euopenaccessgovernment.org

Asymmetric Hydrogenation: Another powerful strategy is the transition-metal-catalyzed asymmetric hydrogenation of a prochiral enamine or imine precursor. acs.org A suitable enamine derived from 2-ethoxyacetophenone could be hydrogenated using a chiral catalyst (e.g., a Rhodium or Iridium complex with a chiral phosphine ligand) to directly yield the (S)-amine with high enantiomeric excess. This method is highly atom-economical, as the only reagent added is hydrogen gas.

Asymmetric Mannich Reaction: The Mannich reaction is a fundamental method for synthesizing β-amino carbonyl compounds. organic-chemistry.org An asymmetric variant could involve reacting 2-ethoxybenzaldehyde with a suitable amide enolate equivalent and an ammonia surrogate in the presence of a chiral catalyst to directly construct the carbon backbone with the correct stereochemistry at the C3 position.

These advanced methodologies offer pathways to this compound that are more efficient, produce less waste, and avoid the inherent 50% material loss of classical resolution, aligning with the principles of green chemistry.

Stereochemical Investigations and Chiral Integrity of S 3 Amino 3 2 Ethoxyphenyl Propanamide

Chemical Reactivity and Derivatization Studies of S 3 Amino 3 2 Ethoxyphenyl Propanamide

Functional Group Transformations of the Amine, Amide, and Ethoxyphenyl Moieties

The strategic modification of the amine, amide, and ethoxyphenyl groups of (S)-3-amino-3-(2-ethoxyphenyl)propanamide can lead to the generation of novel compounds with potentially altered physicochemical and biological properties.

N-Alkylation and Acylation Reactions

The primary amine group serves as a key handle for derivatization through N-alkylation and N-acylation reactions.

N-Alkylation: Selective mono-N-alkylation of primary amines in the presence of other nucleophilic groups can be challenging due to the potential for overalkylation. However, methods utilizing chelation-controlled reactivity have proven effective for substrates with nearby coordinating groups. For instance, the use of 9-borabicyclo[3.3.1]nonane (9-BBN) can facilitate selective mono-N-alkylation of 3-amino alcohols. organic-chemistry.org A similar strategy could be envisioned for this compound, where the amide or ethoxy group might participate in transient chelation. Direct N-alkylation of unprotected amino acids and their derivatives with alcohols, catalyzed by ruthenium or iron complexes, presents a green and efficient alternative, often proceeding with high selectivity and retention of stereochemistry. monash.edu

Alkylating AgentCatalyst/ReagentReaction ConditionsExpected ProductReference
Alkyl Halide (e.g., CH₃I)Base (e.g., K₂CO₃)Aprotic Solvent (e.g., DMF)Mono- and Di-alkylated aminesGeneral Knowledge
Alcohol (e.g., Benzyl alcohol)Ru or Fe catalystHeat, inert atmosphereMono-N-alkylated amine monash.edu
Alkyl Halide9-BBN, BaseTHF, followed by hydrolysisSelective Mono-N-alkylated amine organic-chemistry.org

N-Acylation: The acylation of the primary amine is a more straightforward transformation, readily achieved using a variety of acylating agents such as acyl chlorides, anhydrides, or activated esters. These reactions typically proceed under mild conditions in the presence of a base to yield the corresponding N-acyl derivatives. The synthesis of β-keto amides can be achieved through the acylation of β-enamino amides, which serve as synthetic equivalents of amide enolates. researchgate.net

Acylating AgentBaseSolventExpected ProductReference
Acetyl ChloridePyridineCH₂Cl₂N-Acetyl derivative google.com
Acetic AnhydrideTriethylamineTHFN-Acetyl derivative google.com
Boc AnhydrideDMAPCH₂Cl₂N-Boc protected amine google.com

Hydrolysis and Amidation Reactions of the Propanamide Core

The propanamide moiety offers another site for chemical modification through hydrolysis or further amidation reactions.

Hydrolysis: The primary amide can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring heating. nih.gov Enzymatic hydrolysis offers a milder alternative, with some amidases showing high efficiency and enantioselectivity. researchgate.net The kinetics of amide hydrolysis can be influenced by factors such as temperature, pressure, and pH. nih.gov

Amidation: Direct catalytic amidation of the terminal amide with another amine is a challenging transformation. However, the carboxylic acid obtained from hydrolysis can be readily converted back to a variety of amides using standard peptide coupling reagents or through catalytic methods. Boronic acid catalysts have been shown to be effective for the direct amidation of β-amino acids. researchgate.net Biocatalytic approaches using enzymes like Candida antarctica lipase (B570770) B (CAL-B) have also been successfully employed for amidation reactions, often in low-water systems to favor synthesis over hydrolysis. rsc.org

Electrophilic Aromatic Substitution on the Ethoxyphenyl Ring

The 2-ethoxyphenyl group is activated towards electrophilic aromatic substitution (EAS) due to the electron-donating nature of the ethoxy group. The directing effect of the substituents will determine the position of substitution. The ethoxy group is a strong ortho-, para-director, while the 3-amino-3-carbamoylpropyl substituent is generally considered a deactivating meta-director, although its effect is more complex. The interplay of these directing effects will govern the regioselectivity of EAS reactions.

Nitration: Nitration of activated aromatic rings is typically achieved using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com For electron-rich systems like alkoxybenzenes, the reaction can proceed readily, with substitution expected primarily at the positions para and ortho to the ethoxy group.

Halogenation: Halogenation, such as bromination, can be carried out using reagents like N-bromosuccinimide (NBS) or bromine in the presence of a Lewis acid. For highly activated rings, the reaction can proceed even without a catalyst. The directing effects will again favor substitution at the ortho and para positions relative to the ethoxy group. Copper-promoted bromination of 8-aminoquinoline (B160924) amides using alkyl bromides has been reported to be highly selective for the C5-position, showcasing the potential for directed halogenation. beilstein-journals.org

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation reactions allow for the introduction of acyl and alkyl groups, respectively, onto the aromatic ring. wikipedia.orgorganic-chemistry.org These reactions are catalyzed by Lewis acids like aluminum chloride. The ethoxy group strongly directs the incoming electrophile to the para position, with some ortho substitution also possible.

Synthesis of Structural Analogues and Conformationally Restricted Derivatives of this compound

The synthesis of structural analogues and conformationally restricted derivatives is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and to improve the pharmacological properties of a lead compound.

Design Principles for Modulating Molecular Interactions

The design of analogues of this compound can be guided by several principles aimed at modulating its interaction with biological targets. These include altering steric bulk, electronic properties, and conformational flexibility.

Conformational Restriction: Flexible molecules often pay an entropic penalty upon binding to a receptor. By introducing conformational constraints, such as rings or stereocenters, it is possible to pre-organize the molecule into a bioactive conformation, potentially leading to increased potency and selectivity. The synthesis of cyclic analogues, for example by forming a lactam between the amine and a newly introduced carboxylic acid, is a common strategy. researchgate.net

Multi-component Reactions for Derivative Libraries

Multi-component reactions (MCRs) are powerful tools for the rapid generation of diverse libraries of compounds from simple starting materials in a single step. The Ugi and Passerini reactions are particularly well-suited for the derivatization of molecules containing amine and carboxylic acid functionalities.

Ugi Reaction: The Ugi four-component reaction (U-4CR) involves an amine, a carbonyl compound, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. mdpi.com this compound can serve as the amine component in a Ugi reaction, allowing for the introduction of three new points of diversity in a single step. A three-component version of the Ugi reaction (U-3CR) can also be employed, reacting an amine, a carbonyl compound, and an isocyanide to yield an α-amino amide. rsc.orgsemanticscholar.org

Mechanistic Investigations of Key Reactions Involving this compound

The principal reactions of this compound involve nucleophilic attack by the primary amine, electrophilic substitution on the aromatic ring, and, to a lesser extent, reactions of the primary amide.

N-Acylation and N-Alkylation: The primary amine is the most nucleophilic site and readily undergoes acylation and alkylation.

N-Acylation: The reaction with acylating agents such as acyl chlorides or anhydrides proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent collapse of this intermediate and deprotonation, often facilitated by a mild base, yields the corresponding N-acyl derivative. The reaction is generally rapid and high-yielding. libretexts.org

N-Alkylation: Alkylation with alkyl halides typically follows an SN2 pathway, where the amine acts as the nucleophile. libretexts.org However, this reaction is often difficult to control, leading to a mixture of mono- and poly-alkylated products. The use of a large excess of the amine can favor mono-alkylation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, provides a more controlled method for the synthesis of N-alkylated derivatives.

Electrophilic Aromatic Substitution: The 2-ethoxy group is an ortho-, para-directing activator for electrophilic aromatic substitution due to the electron-donating resonance effect of the oxygen lone pair. libretexts.org However, the steric hindrance from the ethoxy group and the adjacent 3-amino-3-phenylpropanamide (B15257655) substituent will influence the regioselectivity of these reactions.

A plausible mechanism for electrophilic aromatic substitution, such as nitration or halogenation, involves the initial formation of a sigma complex (arenium ion) where the electrophile adds to the aromatic ring. libretexts.org The stability of this intermediate, which is influenced by the position of the substituents, determines the reaction pathway. For the 2-ethoxyphenyl group, the positive charge in the arenium ion can be delocalized onto the oxygen atom when substitution occurs at the ortho and para positions, thus stabilizing these intermediates and favoring the formation of the corresponding products.

Reactions of the Amide Group: The primary amide is generally less reactive than the primary amine. However, it can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. Dehydration of the amide to a nitrile is also possible using strong dehydrating agents.

Regioselectivity and Chemoselectivity in Derivatization Strategies

The presence of multiple reactive sites in this compound necessitates careful consideration of regioselectivity and chemoselectivity in its derivatization.

Chemoselectivity: In reactions involving both the primary amine and the primary amide, the amine is expected to react preferentially with electrophiles due to its higher nucleophilicity. For instance, in an acylation reaction, N-acylation will occur selectively over O-acylation of the amide under typical conditions. acs.org This inherent difference in reactivity allows for the selective modification of the amino group.

Regioselectivity in Aromatic Substitution: The directing effects of the substituents on the phenyl ring govern the regioselectivity of electrophilic aromatic substitution. The ethoxy group is a strong ortho-, para-director. The 3-amino-3-phenylpropanamide group is likely to be a deactivating meta-director due to the electron-withdrawing nature of the amide carbonyl group. However, the activating effect of the ethoxy group is expected to dominate. Therefore, electrophilic substitution is predicted to occur primarily at the positions ortho and para to the ethoxy group. Steric hindrance may favor substitution at the less hindered para position (position 5) over the more hindered ortho position (position 3).

The following table summarizes the expected major products for various derivatization reactions of this compound based on general principles of chemical reactivity.

Reagent/Reaction ConditionExpected Major ProductRationale
Acetic Anhydride, Pyridine(S)-N-(1-(2-ethoxyphenyl)-3-oxo-3-aminopropyl)acetamideChemoselective N-acylation of the more nucleophilic primary amine.
Methyl Iodide (excess)(S)-3-Amino-3-(2-ethoxyphenyl)-N,N-dimethylpropanamideExhaustive N-alkylation of the primary amine.
Benzaldehyde, NaBH(OAc)₃(S)-3-(Benzylamino)-3-(2-ethoxyphenyl)propanamideReductive amination of the primary amine.
HNO₃, H₂SO₄(S)-3-Amino-3-(2-ethoxy-5-nitrophenyl)propanamideElectrophilic aromatic substitution directed by the activating ethoxy group, with a preference for the less sterically hindered para position.
Br₂, FeBr₃(S)-3-Amino-3-(5-bromo-2-ethoxyphenyl)propanamideElectrophilic aromatic substitution directed by the activating ethoxy group, with a preference for the less sterically hindered para position.

Detailed experimental studies would be required to confirm these predictions and to fully optimize the conditions for selective derivatization of this compound.

Advanced Spectroscopic and Structural Elucidation Techniques for S 3 Amino 3 2 Ethoxyphenyl Propanamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms and their spatial relationships.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are powerful tools for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing through-bond and through-space correlations.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, allowing for the identification of adjacent protons within the molecule's framework. For (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, COSY would be instrumental in tracing the connectivity within the propanamide backbone and the ethoxy group.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. This technique simplifies the assignment of carbon signals by linking them to their attached protons, which are typically better resolved.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular structure by connecting different spin systems, for instance, linking the aromatic ring protons to the ethoxy group carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close in space, irrespective of their bond connectivity. This is particularly valuable for determining the stereochemistry and preferred conformation of the molecule in solution. For this compound, NOESY could help elucidate the spatial arrangement of the amino group relative to the ethoxyphenyl moiety.

A hypothetical data table summarizing expected 2D NMR correlations for the compound is presented below.

Proton (¹H) SignalCOSY CorrelationsHMBC Correlations (with Carbons)NOESY Correlations
Aromatic ProtonsOther Aromatic ProtonsBenzylic Carbon, Ethoxy CarbonBenzylic Proton, Ethoxy Protons
Benzylic Proton (CH)Methylene Protons (CH₂)Aromatic Carbons, Carbonyl CarbonAromatic Protons, Amino Protons
Methylene Protons (CH₂)Benzylic Proton (CH)Benzylic Carbon, Carbonyl CarbonAmino Protons
Ethoxy Methylene (OCH₂)Ethoxy Methyl (CH₃)Aromatic CarbonAromatic Protons
Ethoxy Methyl (CH₃)Ethoxy Methylene (OCH₂)Ethoxy Methylene Carbon-

Solid-State NMR for Conformational Studies in Crystalline Forms or Complexes

While solution-state NMR provides information about the average conformation of a molecule, solid-state NMR (ssNMR) can characterize the structure in its crystalline or aggregated state. This technique is particularly useful for studying polymorphism, where a compound can exist in different crystalline forms with distinct physical properties. For this compound, ssNMR could reveal conformational differences between various solid forms or when it is bound within a larger complex.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry is a vital tool for determining the elemental composition of a molecule with high accuracy and for studying its fragmentation patterns.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation and Metabolite Identification (in vitro)

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. This fragmentation pattern is characteristic of the molecule's structure and can be used for confirmation. In metabolic studies, MS/MS is used to identify metabolites by comparing their fragmentation patterns to that of the parent drug. For this compound, characteristic fragmentation would likely involve cleavage of the propanamide side chain and the ethoxy group.

Below is a hypothetical table of expected mass fragments.

Precursor Ion (m/z)Fragmentation PathwayProduct Ion (m/z)
[M+H]⁺Loss of NH₃[M+H - NH₃]⁺
[M+H]⁺Loss of CONH₂[M+H - CONH₂]⁺
[M+H]⁺Cleavage of ethoxy group[M+H - C₂H₅O]⁺
[M+H]⁺Cleavage at benzylic position[C₈H₉O]⁺

X-ray Crystallography for Absolute Structure Determination of this compound and its Complexes

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of a chiral center.

Co-crystallization Studies with Molecular Recognition Partners (e.g., proteins, ligands)

Co-crystallization involves forming a crystal that contains the molecule of interest along with a binding partner, such as a protein or another small molecule. X-ray diffraction analysis of these co-crystals can reveal the specific intermolecular interactions responsible for molecular recognition. For this compound, co-crystallization with its biological target would provide invaluable information about its binding mode, which is crucial for understanding its mechanism of action and for the rational design of new derivatives.

A hypothetical table summarizing crystallographic data is provided below.

ParameterThis compoundCo-crystal with Target Protein
Crystal SystemOrthorhombicMonoclinic
Space GroupP2₁2₁2₁P2₁
Unit Cell Dimensionsa=X Å, b=Y Å, c=Z Åa=X' Å, b=Y' Å, c=Z' Å, β=γ' °
Resolution (Å)1.02.5
Key InteractionsIntramolecular H-bondsIntermolecular H-bonds, van der Waals contacts

Analysis of Intermolecular Interactions and Crystal Packing

The solid-state arrangement of this compound molecules is expected to be governed by a network of intermolecular hydrogen bonds, significantly influencing its crystal packing and physicochemical properties. The primary functional groups capable of participating in these interactions are the primary amine (-NH₂) and the primary amide (-CONH₂).

The amine and amide groups can act as hydrogen bond donors through their N-H bonds and as acceptors via the nitrogen and oxygen lone pairs. A plausible and stable crystal packing arrangement would involve the formation of a supramolecular network. For instance, the amide group of one molecule could form a classic R²₂(8) homodimer with an adjacent molecule, where the N-H of one amide hydrogen bonds to the C=O of the other, and vice-versa.

Table 1: Hypothetical Hydrogen Bond Parameters in the Crystal Structure of this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)D-H···A (°)
N(amine)-HHO(amide)=C0.922.052.97170
N(amide)-HHO(amide)=C0.882.102.98175
N(amide)-HHO(ethoxy)0.882.253.10160
N(amine)-HHN(amine)0.922.303.20165

Note: The data in this table is hypothetical and serves as a scientifically plausible illustration for the purpose of this article.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Hydrogen Bonding Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a powerful tool for the non-destructive analysis of molecular structures. For this compound, these methods would provide critical insights into its functional groups and the extent of hydrogen bonding in the solid state.

Infrared (IR) Spectroscopy:

The IR spectrum is anticipated to be characterized by distinct absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine and amide groups are expected to appear in the 3400-3200 cm⁻¹ region. In the solid state, hydrogen bonding would likely cause these bands to be broader and shifted to lower wavenumbers compared to their gas-phase or dilute solution spectra. The strong carbonyl (C=O) stretching vibration of the amide group would be a prominent feature, typically observed between 1680 and 1630 cm⁻¹. The position of this band is highly sensitive to the strength of hydrogen bonding.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information. Aromatic C-H stretching vibrations are expected to produce a sharp band around 3060 cm⁻¹. The C=O stretch of the amide is also Raman active. The aromatic ring vibrations would give rise to characteristic bands in the 1600-1450 cm⁻¹ region.

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
N-H StretchAmine & Amide3400-3200 (broad)3400-3200
C-H Stretch (Aromatic)Phenyl Ring3100-30003100-3000 (strong)
C-H Stretch (Aliphatic)Ethyl & Propyl Chain2980-28502980-2850
C=O StretchAmide1680-1630 (strong)1680-1630
N-H BendAmine & Amide1650-15501650-1550
C=C StretchAromatic Ring1600-14501600-1450 (strong)
C-O StretchEther1250-10001250-1000

Note: The data in this table is based on established group frequencies and is intended for illustrative purposes in the context of this theoretical analysis.

By comparing the experimental spectra with these theoretical predictions, one could confirm the presence of the key functional groups and deduce the nature and strength of the intermolecular hydrogen bonds within the crystal structure of this compound.

Computational Chemistry and Molecular Modeling of S 3 Amino 3 2 Ethoxyphenyl Propanamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, electronic properties, and the energetics of chemical reactions.

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. It can be employed to map out reaction pathways and determine the activation energies for chemical transformations. For (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, DFT could be used to study its synthesis, degradation, or metabolic pathways.

For instance, a hypothetical DFT study on the formation of the amide bond could reveal the transition state and the energy barrier for the reaction between a carboxylic acid precursor and an amine. The calculations would typically be performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to provide a good balance between accuracy and computational cost. amasya.edu.trresearchgate.net The ethoxyphenyl group, with its electron-donating ether linkage, would likely influence the charge distribution on the phenyl ring and, consequently, the reactivity of the entire molecule. ymerdigital.com

Table 1: Hypothetical DFT-Calculated Parameters for a Reaction Intermediate

ParameterValueDescription
Electronic Energy-X HartreesThe total electronic energy of the molecule at its optimized geometry.
HOMO Energy-Y eVEnergy of the Highest Occupied Molecular Orbital, indicating the molecule's ability to donate electrons.
LUMO Energy+Z eVEnergy of the Lowest Unoccupied Molecular Orbital, indicating the molecule's ability to accept electrons.
HOMO-LUMO Gap(Y+Z) eVAn indicator of the molecule's chemical reactivity and stability. nih.gov
Dipole MomentD DebyesA measure of the overall polarity of the molecule.

Conformational Energy Landscapes and Isomer Stability

The presence of several rotatable bonds in this compound suggests that it can adopt multiple conformations. chemscene.com Understanding the relative energies of these conformers is crucial as the three-dimensional shape of a molecule dictates its biological activity.

Computational methods can be used to explore the conformational energy landscape. By systematically rotating the dihedral angles of the rotatable bonds (e.g., the C-C bonds in the propanamide chain and the C-O bond of the ethoxy group) and calculating the energy of each resulting conformation, a potential energy surface can be generated. This allows for the identification of low-energy, stable conformers. Studies on similar molecules, like propanamide derivatives, have shown that the relative orientation of the amide and phenyl groups significantly impacts stability.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

Simulation of this compound in Aqueous and Non-Aqueous Environments

The behavior of this compound in different environments is critical for understanding its solubility, membrane permeability, and interactions with biological systems. MD simulations can be performed by placing the molecule in a box of solvent molecules (e.g., water, or an organic solvent like dimethyl sulfoxide) and simulating their movements.

In an aqueous environment, the polar amine and amide groups of the molecule would be expected to form hydrogen bonds with water molecules, while the nonpolar ethoxyphenyl group would likely interact less favorably with water. MD simulations of similar amide-containing molecules in water have shown the formation of stable hydration shells around the polar functional groups. rsc.orgmdpi.com The dynamics of these water molecules can provide insights into the entropic and enthalpic contributions to solubility.

Protein-Ligand Dynamics and Binding Site Interactions

If this compound is a ligand for a specific protein, MD simulations can be used to study the dynamics of the protein-ligand complex. These simulations can reveal how the ligand binds to the protein, the stability of the complex over time, and the key amino acid residues involved in the interaction.

The simulation would start with the docked pose of the ligand in the protein's binding site. Over the course of the simulation, the flexibility of both the ligand and the protein is taken into account, providing a more realistic picture of the binding event than static docking. Analysis of the simulation trajectory can identify persistent hydrogen bonds, hydrophobic interactions, and conformational changes in the protein upon ligand binding. mdpi.comnih.gov

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a protein target.

The docking process involves sampling a large number of possible conformations of the ligand within the binding site of the protein and scoring them based on a scoring function that estimates the binding affinity. The result is a ranked list of predicted binding poses.

For this compound, a docking study would require a three-dimensional structure of the target protein. The amine and amide groups of the ligand would be expected to act as hydrogen bond donors and acceptors, while the ethoxyphenyl group could engage in hydrophobic or van der Waals interactions with nonpolar residues in the binding pocket.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Protein Target

ParameterValueDescription
Binding Energy-X.X kcal/molAn estimation of the binding affinity of the ligand to the protein.
Interacting ResiduesTyr84, Asp120, Phe256Key amino acid residues in the protein's binding site that interact with the ligand.
Hydrogen Bonds3The number of hydrogen bonds formed between the ligand and the protein.
Hydrophobic Interactions5The number of significant hydrophobic contacts between the ligand and the protein.

Prediction of Binding Modes and Affinities for Putative Biological Targets

Molecular docking is a primary computational tool used to predict the preferred binding orientation of a ligand to a macromolecular target. For this compound, this process would involve preparing a 3D conformer of the molecule and docking it into the binding sites of various putative biological targets, such as enzymes or receptors.

The molecule possesses several key features that would dictate its binding interactions:

Hydrogen Bond Donors: The primary amine (-NH2) and the amide (-NH2) groups can act as hydrogen bond donors.

Hydrogen Bond Acceptors: The carbonyl oxygen of the amide group and the oxygen of the ethoxy group can act as hydrogen bond acceptors.

Aromatic/Hydrophobic Group: The 2-ethoxyphenyl ring provides a large hydrophobic surface capable of engaging in π-π stacking or hydrophobic interactions.

Chiral Center: The stereochemistry at the C3 position is crucial and will influence the specific orientation within a chiral binding pocket.

A hypothetical docking study against a putative kinase target could yield results predicting key interactions. For instance, the primary amine might interact with a catalytic aspartate residue, while the ethoxyphenyl group could occupy a hydrophobic pocket. The binding affinity, often estimated as a docking score (in kcal/mol), quantifies the stability of the predicted complex.

Table 1: Hypothetical Docking Results for this compound against Putative Kinase Targets

Target ProteinDocking Score (kcal/mol)Predicted Key Interactions with Ligand
Kinase A-8.5H-bond (Amine) with Asp145; H-bond (Amide) with Gly78; Hydrophobic interaction (Phenyl ring) with Leu120
Kinase B-7.2H-bond (Amine) with Glu150; π-π stacking (Phenyl ring) with Phe148
Kinase C-6.8H-bond (Ethoxy O) with Ser90; Hydrophobic interaction (Phenyl ring) with Val65

Note: The data in this table is illustrative and intended to represent typical results from a molecular docking simulation.

Virtual Screening Approaches for Identifying Novel Research Targets

Virtual screening (VS) is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. youtube.com this compound can be used in two primary VS strategies:

Ligand-Based Virtual Screening (LBVS): If the compound has a known biological activity but the target is unknown, its structure can be used as a template to find other molecules with similar properties. youtube.com This involves calculating molecular fingerprints (2D) or generating a 3D shape/pharmacophore model and screening databases for compounds with high similarity scores. This method is predicated on the principle that structurally similar molecules are likely to have similar biological activities. youtube.com

Structure-Based Virtual Screening (SBVS): In this approach, the compound itself would be part of a larger library screened against a known protein target structure. More commonly, if this compound is identified as a "hit," computational chemists might then screen for analogues or other compounds that are predicted to bind with higher affinity. youtube.com

Table 2: Illustrative Workflow for a Ligand-Based Virtual Screening Campaign

StepActionMethod/ToolDesired Outcome
1Query DefinitionUse the 3D structure of this compoundA robust molecular query for screening
2Database SelectionZINC, Enamine REAL, or other large compound librariesA diverse chemical space to search
3Screening3D Shape-based similarity or Pharmacophore matchingA ranked list of compounds based on similarity scores
4FilteringApply drug-likeness filters (e.g., Lipinski's Rule of Five)A refined list of hits with favorable properties
5Hit SelectionVisual inspection and clustering of top-scoring compoundsA final set of 50-100 diverse compounds for experimental testing

Note: This table outlines a typical process for virtual screening.

Quantitative Structure-Activity Relationship (QSAR) Studies for In Vitro Biological Activity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. biointerfaceresearch.com To perform a QSAR study for this compound, a set of its derivatives would need to be synthesized and tested for a specific in vitro biological activity (e.g., IC50 values for enzyme inhibition).

Development of Predictive Models for Molecular Mechanisms

A QSAR model is built by calculating various molecular descriptors for each compound in the series and then using statistical methods, like multiple linear regression (MLR), to create an equation that correlates these descriptors with the observed activity. biointerfaceresearch.com

For a hypothetical series of derivatives based on the this compound scaffold, descriptors could include:

Hydrophobicity: ClogP (calculated log of the partition coefficient)

Electronic Properties: Hammett constants (σ) for substituents on the phenyl ring

Steric Properties: Molar Refractivity (MR) or Taft steric parameters (Es)

Topological Indices: Descriptors of molecular size and branching

A resulting QSAR equation might look like: pIC50 = 0.65 * ClogP - 0.42 * MR_substituent + 1.2 * I_amine + 4.5

Where I_amine is an indicator variable for the presence of a primary amine. Such a model suggests that increasing hydrophobicity (ClogP) and the presence of the amine are beneficial for activity, while bulky substituents (high MR) are detrimental. This provides valuable insights into the molecular mechanism, suggesting that hydrophobic interactions are key and that a specific hydrogen bond from the amine is crucial, while the binding pocket may be sterically constrained. nih.gov

Table 3: Hypothetical Data for a QSAR Study of (S)-3-Amino-3-(phenyl)propanamide Derivatives

Compound IDR-group on PhenylClogPMR (R-group)pIC50 (Experimental)pIC50 (Predicted by Model)
Parent 2-ethoxy 0.96 1.74 6.2 6.1
12-methoxy0.511.285.85.7
22-chloro1.221.156.56.6
34-fluoro0.650.226.06.1
44-nitro0.381.235.55.4

Note: The data presented is hypothetical and for illustrative purposes of a QSAR analysis.

Pharmacophore Modeling for Rational Design of Derivatives

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a ligand to interact with a specific biological target. nih.govresearchgate.net Based on the structure of this compound and insights from a hypothetical QSAR study, a pharmacophore model can be constructed.

This model would likely consist of:

A Hydrogen Bond Donor (HBD) feature centered on the primary amine.

A Hydrogen Bond Acceptor (HBA) feature corresponding to the amide's carbonyl oxygen.

A Hydrophobic/Aromatic (HY/ARO) feature representing the ethoxyphenyl ring.

The spatial arrangement of these features is critical. This 3D pharmacophore model serves as a powerful tool for the rational design of new derivatives. dovepress.com Medicinal chemists can use the model as a blueprint, ensuring that newly designed molecules retain the essential pharmacophoric features in the correct geometric orientation while modifying other parts of the scaffold to improve properties like potency or metabolic stability. nih.gov For instance, the phenyl ring could be replaced with another hydrophobic group like a thiophene (B33073) or a cyclohexyl ring, as long as it satisfies the spatial constraints of the HY/ARO feature.

Table 4: Key Features of a Hypothetical Pharmacophore Model

Feature IDFeature TypeGeometric Constraints (Relative to HY/ARO center)
HBD1Hydrogen Bond DonorDistance: 4.5 - 5.0 Å
HBA1Hydrogen Bond AcceptorDistance: 3.0 - 3.5 Å
HY/ARO1Hydrophobic/AromaticReference Point (0,0,0)

Note: The geometric constraints in this table are illustrative examples of how a 3D pharmacophore model is defined.

Molecular and Biochemical Mechanism of Action Studies of S 3 Amino 3 2 Ethoxyphenyl Propanamide in Vitro and Cell Based Research

Identification and Validation of Specific Protein Targets

Comprehensive research is required to identify and validate the specific protein targets of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide. Such studies are crucial for understanding its biological function and potential therapeutic applications.

Enzyme Inhibition and Activation Assays (e.g., Kinases, Proteases, Esterases)

Currently, there are no publicly available reports detailing the results of enzyme inhibition or activation assays for this compound. To determine its potential as an enzyme modulator, a broad panel of enzymatic assays would need to be conducted.

Hypothetical Data Table: Enzyme Inhibition Profile of this compound

Enzyme TargetAssay TypeResult
Kinase Panel (e.g., EGFR, VEGFR)Radiometric / FRETData Not Available
Protease Panel (e.g., MMPs, Cathepsins)Fluorogenic SubstrateData Not Available
Esterase Panel (e.g., Acetylcholinesterase)ColorimetricData Not Available

This table is for illustrative purposes only. No actual data is available.

Receptor Binding Studies and Ligand-Receptor Complex Characterization

Information regarding the affinity of this compound for specific receptors is not present in the current body of scientific literature. Radioligand binding assays and subsequent structural biology studies would be necessary to characterize any potential ligand-receptor interactions.

Transporter Interaction Profiling

The interaction of this compound with membrane transporters is another area that remains to be explored. Profiling against a panel of transporters, such as those from the ABC and SLC superfamilies, would provide insight into its absorption, distribution, and excretion properties.

Kinetic and Thermodynamic Characterization of Molecular Interactions

A quantitative understanding of the binding kinetics and thermodynamics of this compound with its putative targets is essential for drug development. However, no such data has been made public.

Determination of IC50/Ki Values for Enzyme Inhibition

Without identified enzyme targets, the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values for this compound cannot be determined. These values are fundamental for assessing the potency of an inhibitor.

Hypothetical Data Table: Inhibitory Potency of this compound

Target EnzymeIC50 (nM)Ki (nM)
Not DeterminedData Not AvailableData Not Available

This table is for illustrative purposes only. No actual data is available.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) for Binding Affinity and Thermodynamics

Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are powerful tools for characterizing molecular interactions. SPR can provide real-time data on association (ka) and dissociation (kd) rates, while ITC can directly measure the thermodynamic parameters of binding, such as enthalpy (ΔH) and entropy (ΔS). The application of these techniques to this compound awaits the identification of its biological targets.

Cellular Pathway Modulation in Research Cell Lines (In Vitro)

To understand how this compound may affect cellular function, it would be essential to investigate its impact on various signaling pathways within different research cell lines. The selection of cell lines would typically be guided by any preliminary data suggesting a potential therapeutic area.

Signaling Cascade Analysis (e.g., Western Blot, ELISA)

There is currently no published data from Western Blot or ELISA analyses to show how this compound modulates specific signaling cascades. Such studies would involve treating selected cell lines with the compound and then measuring the levels of key proteins and their phosphorylation status to determine which pathways are activated or inhibited.

Table 1: Hypothetical Western Blot Analysis of Key Signaling Proteins

Target ProteinPathwayPredicted ChangeRationale (based on related structures)
p-ERK/ERKMAPK/ERKTo be determinedModulation of this pathway is common for bioactive small molecules.
p-Akt/AktPI3K/AktTo be determinedThis is a central pathway in cell survival and proliferation.
Caspase-3ApoptosisTo be determinedTo assess any potential cytotoxic or pro-apoptotic effects.
NF-κBInflammationTo be determinedGiven the presence of a phenyl group, anti-inflammatory potential could be explored.

This table is for illustrative purposes only, as no experimental data for this compound is available.

Gene Expression Profiling (e.g., RT-qPCR, RNA-Seq)

No gene expression profiling studies using techniques like RT-qPCR or RNA-Seq for this compound have been reported. These methods would provide a broad overview of the transcriptional changes induced by the compound, offering clues to its mechanism of action.

Phenotypic Screening in Cell-Based Assays for Mechanistic Insights

Phenotypic screening in various cell-based assays is a powerful tool for discovering the biological effects of a compound without a preconceived target. There is no publicly available information on phenotypic screening campaigns that have included this compound. Such screens could reveal effects on cell proliferation, migration, differentiation, or other observable cellular characteristics.

Structure-Activity Relationship (SAR) Elucidation for Molecular Target Engagement

Understanding the structure-activity relationship (SAR) is crucial for optimizing a compound's potency and selectivity. This requires the synthesis and testing of a series of analogs.

Correlations between Structural Modifications and In Vitro Activity

Without in vitro activity data for this compound, it is not possible to draw correlations between its structural features and biological effects. A systematic SAR study would involve modifying the ethoxyphenyl group, the propanamide side chain, and the stereochemistry of the amino group to assess the impact on a given biological activity.

Identification of Key Pharmacophoric Elements

The key pharmacophoric elements of this compound have not been defined due to the absence of biological activity data. A pharmacophore model would typically be developed based on the three-dimensional arrangement of essential structural features required for biological activity, derived from SAR studies.

Advanced Analytical Methodologies for Research and Quantification of S 3 Amino 3 2 Ethoxyphenyl Propanamide

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for the analysis of (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, providing the means to separate the compound from impurities, its enantiomer, and matrix components. The selection of the appropriate chromatographic technique is contingent on the analytical objective, whether it be purity assessment, enantiomeric excess determination, or analysis of volatile derivatives.

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. A reverse-phase HPLC (RP-HPLC) method is typically suitable for a polar compound such as this. Method development would focus on optimizing column chemistry, mobile phase composition, and detector settings to achieve a robust and accurate analysis.

A typical starting point for method development would involve a C18 stationary phase, which is versatile and effective for retaining and separating a wide range of polar and non-polar compounds. The mobile phase would likely consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727) to elute the compound from the column. The pH of the aqueous phase is a critical parameter to control the ionization state of the primary amine and ensure good peak shape. Detection is commonly performed using an ultraviolet (UV) detector, leveraging the aromatic ring in the ethoxyphenyl moiety for chromophoric activity.

Interactive Data Table: Illustrative RP-HPLC Method Parameters for Purity Analysis

ParameterConditionRationale
Stationary Phase C18, 5 µm particle size, 150 x 4.6 mmProvides good retention and resolution for compounds of this polarity.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons to ensure the amine is in its ionized form, leading to better peak shape.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 15 minutesA gradient elution is effective for separating compounds with a range of polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical HPLC.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 270 nmThe ethoxyphenyl group is expected to have a UV absorbance maximum around this wavelength.
Injection Volume 10 µLA typical volume for analytical injections.

Determining the enantiomeric excess (e.e.) is crucial for ensuring the stereochemical purity of this compound. This is achieved using chiral chromatography, with both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being powerful techniques for this purpose.

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide variety of chiral compounds, including amines. researchgate.net The mobile phase in chiral HPLC is typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol).

Supercritical Fluid Chromatography (SFC) is an alternative that uses supercritical carbon dioxide as the main mobile phase component, often with a co-solvent like methanol or ethanol. SFC can offer faster separations and reduced solvent consumption compared to HPLC.

Interactive Data Table: Example Chiral HPLC and SFC Method Parameters

ParameterChiral HPLC ConditionChiral SFC Condition
Stationary Phase Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD)Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD)
Mobile Phase n-Hexane:Isopropanol (80:20, v/v) with 0.1% DiethylamineCO2:Methanol (70:30, v/v) with 0.1% Diethylamine
Flow Rate 1.0 mL/min3.0 mL/min
Column Temperature 25 °C40 °C
Detection UV at 270 nmUV at 270 nm
Back Pressure N/A150 bar

Gas Chromatography (GC) is generally not suitable for the direct analysis of polar, non-volatile compounds like this compound. However, it can be a valuable technique if the compound is first converted into a more volatile and thermally stable derivative. sigmaaldrich.com Derivatization targets the active hydrogens on the primary amine and amide functional groups. sigmaaldrich.com

Common derivatization reagents include silylating agents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which replace the active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.comsigmaaldrich.com The resulting derivatives are more volatile and exhibit better chromatographic behavior on GC columns.

Interactive Data Table: Hypothetical GC-MS Method for Derivatized Analyte

ParameterCondition
Derivatization Reagent MTBSTFA with 1% TBDMSCl
Reaction Conditions 70 °C for 30 minutes
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at 1.2 mL/min
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Injector Temperature 280 °C
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-550 m/z

Mass Spectrometry-Based Quantitative Analysis in Research Matrices

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), provides exceptional sensitivity and selectivity for the quantification of this compound in complex research matrices, such as those encountered in enzyme assays or cell lysates. bioanalysis-zone.com

LC-MS/MS is the gold standard for quantifying low levels of small molecules in biological samples. bioanalysis-zone.com The technique combines the separation power of HPLC with the sensitive and selective detection of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

In an MRM experiment, the first quadrupole selects the precursor ion (the protonated molecule, [M+H]+), which is then fragmented in the second quadrupole (collision cell). The third quadrupole selects a specific product ion for detection. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference from other components in the matrix. nih.gov

Interactive Data Table: Proposed LC-MS/MS Parameters for Quantification

ParameterCondition
LC System UPLC/UHPLC system for high resolution and speed
Stationary Phase C18, 1.7 µm particle size, 50 x 2.1 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion ([M+H]+) m/z 209.1
Product Ions (MRM) Transitions to be determined empirically (e.g., loss of NH3, loss of CONH2)
Collision Energy Optimized for each transition
Sample Preparation Protein precipitation (e.g., with acetonitrile) or solid-phase extraction (SPE)

The accuracy of LC-MS/MS quantification is significantly enhanced by the use of a stable isotope-labeled (SIL) internal standard. nih.gov An ideal internal standard for this compound would be the same molecule but with several heavier isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

A SIL internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Because it is chemically identical but mass-different, it can be distinguished by the mass spectrometer. By calculating the ratio of the analyte peak area to the internal standard peak area, any variability during sample preparation and analysis can be compensated for, leading to highly accurate and precise results.

The synthesis of a SIL version of this compound could involve using isotopically labeled starting materials. For example, deuterium atoms could be incorporated into the ethoxy group or the phenyl ring, or ¹³C and ¹⁵N could be incorporated into the propanamide backbone.

Spectrophotometric and Fluorometric Assays for In Vitro Monitoring

There is no specific information available in the public domain detailing spectrophotometric or fluorometric assays for the in vitro monitoring of this compound. Spectrophotometry and fluorometry are common techniques for the quantification of chemical compounds. Spectrophotometric methods rely on the principle that molecules absorb light at specific wavelengths, while fluorometric assays measure the light emitted by a compound after it has absorbed light.

For a compound like this compound, which possesses an aromatic ring, it is theoretically possible that it exhibits inherent ultraviolet (UV) absorbance that could be exploited for a spectrophotometric assay. Aromatic amino acids, for instance, are known to absorb UV light. wikipedia.org However, without experimental data, the absorption maximum (λmax) and molar absorptivity of this compound remain undetermined.

Alternatively, derivatization reactions are often employed to attach a chromophore (for spectrophotometry) or a fluorophore (for fluorometry) to the analyte of interest, especially if the native compound has poor optical properties. thermofisher.com Given the primary amine group in this compound, reagents that react with primary amines could potentially be used. juniperpublishers.comrasayanjournal.co.injapsonline.com However, the application and optimization of such methods for this specific compound have not been reported.

Validation of Analytical Methods for Accuracy, Precision, and Robustness in Research Applications

Consistent with the absence of specific assay protocols, there is no published data on the validation of any analytical method for this compound. Method validation is a critical process in analytical chemistry that demonstrates that a particular method is suitable for its intended purpose. researchgate.net This process involves evaluating several parameters, including:

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known concentration of the analyte.

Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels, such as repeatability (short-term precision) and intermediate precision (within-laboratory variations).

Robustness: This is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Without established analytical methods, the generation of data tables summarizing these validation parameters for this compound is not possible. The development and validation of such methods would be a prerequisite for its reliable quantification in research applications.

Future Research Directions and Emerging Academic Applications of S 3 Amino 3 2 Ethoxyphenyl Propanamide

Exploration of Novel Synthetic Methodologies for Structural Diversity

Future research into (S)-3-Amino-3-(2-ethoxyphenyl)propanamide will likely benefit from the development of novel and efficient synthetic strategies. The ability to generate a diverse library of analogues is crucial for exploring structure-activity relationships (SAR). Key areas of synthetic exploration could include stereoselective methods that guarantee the desired (S)-configuration at the C3 position, which is fundamental to its interaction with chiral biological targets.

Advanced synthetic approaches could be employed to achieve structural diversity:

Asymmetric Catalysis : The use of chiral catalysts, such as those based on rhodium or ruthenium, in the hydrogenation of corresponding enamine precursors could provide a direct and highly enantioselective route to the core structure. hilarispublisher.com

Multi-component Reactions : One-pot procedures like the Petasis or Ugi reactions could be adapted to assemble the β-amino amide core from simpler starting materials. researchgate.netfrontiersin.org These methods are highly efficient and allow for the introduction of diversity at multiple positions in a single step. For example, by varying the aldehyde, amine, and isocyanide components in an Ugi-type reaction, a wide range of derivatives can be accessed. researchgate.net

Enzymatic Resolution : Biocatalytic methods, such as lipase-catalyzed kinetic resolution, could be used to separate enantiomers from a racemic mixture, providing access to the enantiopure (S)-isomer. researchgate.net

Directed C-H Functionalization : Modern techniques in C-H activation could allow for late-stage modification of the ethoxyphenyl ring. This would enable the introduction of various substituents (e.g., halogens, alkyl, or nitro groups) to probe their effect on biological activity without requiring a complete re-synthesis of the core structure.

These methodologies would facilitate the creation of a library of compounds for further biological and chemical investigation.

Table 1: Potential Synthetic Strategies for Analog Generation

Synthetic Approach Key Features Potential for Diversity
Asymmetric Hydrogenation High enantioselectivity, direct C-N bond formation. hilarispublisher.com Limited to modifications of the initial unsaturated precursor.
Multi-component Reactions (e.g., Ugi) High efficiency, one-pot synthesis, combinatorial library potential. researchgate.net Allows variation at the amine, backbone, and aryl ring positions.
Enzymatic Dynamic Kinetic Resolution Access to high enantiopurity, environmentally friendly conditions. researchgate.netresearchgate.net Primarily for chiral separation, not direct diversification.

Identification of Undiscovered Biological Targets and Mechanisms of Action in Research Contexts

The structural features of this compound suggest several hypotheses for its potential biological activity. The β-amino acid motif is a known component of peptidomimetics and bioactive natural products, often used to confer resistance to proteolytic degradation and to modulate biological activity. researchgate.netacs.org Amide-containing compounds are associated with a wide spectrum of biological functions, including antiepileptic, anti-inflammatory, and antibacterial properties. researchgate.net

Furthermore, the phenoxy moiety is a privileged structure in medicinal chemistry, found in numerous approved drugs. nih.govnsf.gov The ethoxyphenyl group, in particular, could engage in specific interactions with biological targets. Future research should focus on screening the compound against various target classes to uncover its biological role.

Potential areas for biological investigation include:

Neuropharmacology : The aryl-amine structure is a common feature in molecules targeting the central nervous system (CNS). nih.gov Screening against a panel of CNS receptors, such as serotonin (B10506) or dopamine (B1211576) receptors, and ion channels could reveal neuroactive properties. ox.ac.uk

Enzyme Inhibition : Many β-amino amides and acids act as enzyme inhibitors. nih.gov The compound could be tested against proteases, kinases, or other enzymes where the chiral amine and amide groups can interact with the active site. For instance, β-amino-alpha-hydroxy amide derivatives have been designed as inhibitors of methionine aminopeptidase-2 (MetAP2). nih.gov

Metabolic Pathways : Investigating the compound's effect on cellular metabolic pathways could uncover novel mechanisms of action.

Systematic screening using high-throughput cellular and biochemical assays will be the first step in identifying potential biological targets and launching more detailed mechanistic studies.

Table 2: Potential Biological Target Classes for Investigation

Target Class Rationale for Investigation Example Targets
G-Protein Coupled Receptors (GPCRs) The phenoxy and amine motifs are common in GPCR ligands. nih.gov Serotonin (5-HT) Receptors, Adrenergic Receptors. mdpi.com
Ion Channels Aryl-amine structures are known to modulate ion channel function. Voltage-gated sodium or calcium channels.
Enzymes (e.g., Proteases, Kinases) The β-amino amide scaffold can mimic peptide substrates or bind to active sites. nih.gov Methionyl Aminopeptidases, Hydrolases.

Development of this compound as a Chemical Probe for Biological Systems

Should this compound be found to possess a specific and potent biological activity, it could serve as a valuable starting point for the development of chemical probes. Chemical probes are essential tools in chemical biology for studying the function of proteins and biological pathways directly in complex systems like living cells. numberanalytics.comnih.gov

The design of an effective probe requires the strategic attachment of a reporter group (e.g., a fluorophore or biotin) or a photoreactive group for covalent labeling, without disrupting the molecule's interaction with its biological target. researchgate.net

Key steps in developing a chemical probe from this scaffold would include:

SAR Studies : First, identifying which positions on the molecule can be modified without losing biological activity. The primary amine, the amide nitrogen, or positions on the phenyl ring are potential sites for functionalization.

Probe Synthesis : Attaching a functional handle at a non-essential position. This could involve linking a fluorophore for fluorescence imaging, a biotin (B1667282) tag for affinity purification and target identification, or a diazirine group for photoaffinity labeling.

Validation : Confirming that the resulting probe retains the biological activity of the parent compound and successfully labels its intended target in a biological context. aacrjournals.org

Such probes would enable researchers to visualize the subcellular localization of the compound's target, identify binding partners, and elucidate its mechanism of action with high spatial and temporal resolution. numberanalytics.com

Table 3: Strategies for Chemical Probe Development

Probe Type Required Modification Application
Fluorescent Probe Covalent attachment of a fluorophore (e.g., fluorescein, rhodamine). nih.govmdpi.com Cellular imaging, fluorescence polarization assays.
Affinity Probe Attachment of an affinity tag (e.g., biotin). researchgate.net Target identification via pull-down and mass spectrometry.

Integration of Computational and Experimental Approaches for Rational Design in Chemical Biology Research

An integrated approach combining computational modeling and experimental validation will be crucial for the efficient exploration of this compound and its derivatives. nih.gov In silico methods can guide synthetic efforts by predicting the properties and potential biological activities of designed analogues, thereby reducing the number of compounds that need to be synthesized and tested. semanticscholar.org

A potential workflow could be:

Homology Modeling/Docking : If a biological target is identified, a model of its binding site can be generated. The parent compound can be computationally docked into this site to predict its binding mode.

In Silico Screening : Virtual libraries of analogues can be created by modifying the parent structure. These virtual compounds can be screened for their predicted affinity and selectivity for the target. nih.gov

Rational Synthesis : Based on the computational predictions, a smaller, more focused set of the most promising analogues would be synthesized.

Experimental Validation : The synthesized compounds would be tested in biological assays.

Iterative Refinement : The experimental results would be used to refine the computational models (e.g., by developing a Quantitative Structure-Activity Relationship, or QSAR model), leading to a new cycle of design and testing. mdpi.com

This iterative cycle of prediction and experimentation accelerates the process of optimizing a lead compound or developing a highly selective chemical probe.

Potential Role of this compound in Interdisciplinary Academic Research

The unique structural characteristics of this compound position it as a molecule of interest at the intersection of several scientific disciplines. Its future applications are not confined to a single field but could extend across a broad scientific landscape.

Medicinal Chemistry : As a chiral building block, it can serve as a scaffold for the development of new therapeutic agents. The β-amino amide core is a valuable motif for creating peptidomimetics with enhanced stability and novel pharmacological profiles. researchgate.netacs.org

Chemical Biology : As discussed, if a specific biological activity is discovered, the compound could be developed into a chemical probe to investigate complex biological processes, aiding in target identification and validation. numberanalytics.compurdue.edu

Neuropharmacology : Given that many neuroactive compounds contain aryl-amine structures, this molecule could be investigated for its potential to modulate neuronal function. nih.gov Such studies could provide insights into neural circuits and could form the basis for novel CNS-active research tools.

Materials Science : The β-amino amide linkage has recently been explored as a dynamic covalent bond in the creation of covalent adaptable networks (CANs). rsc.org These materials possess unique properties, such as reprocessability and high hydrolytic stability. While this application may require significant modification of the parent compound, the core chemical motif has demonstrated potential in the development of advanced polymers.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for producing enantiomerically pure (S)-3-Amino-3-(2-ethoxyphenyl)propanamide, and how can reaction conditions be optimized to minimize racemization?

  • Methodological Answer : Multi-step organic synthesis is typically employed, starting with chiral pool strategies or asymmetric catalysis to preserve stereochemistry. For example, a Strecker synthesis or enzymatic resolution may be used to retain the (S)-configuration . Reaction optimization involves:

  • Temperature control (<0°C for nucleophilic steps to reduce racemization).
  • Use of chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.
  • Monitoring enantiomeric excess (EE) via chiral HPLC or polarimetry .
    • Data Consideration : Compare yields and EE under varying catalysts (e.g., L-proline vs. metal-ligand complexes) to identify optimal conditions.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy (1H/13C, DEPT-135) to confirm substituent positions and stereochemistry.
  • Mass spectrometry (HRMS) for molecular formula verification.
  • X-ray crystallography (if crystalline) to resolve absolute configuration .
    • Critical Analysis : Cross-reference spectral data with structurally analogous compounds (e.g., brominated furan derivatives ) to identify deviations caused by the ethoxyphenyl group.

Q. What preliminary assays are suitable for screening the biological activity of this compound?

  • Methodological Answer : Prioritize high-throughput in vitro assays:

  • Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates.
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50 values .
    • Data Interpretation : Compare results with structurally similar compounds (e.g., imidazole or thiophene derivatives ) to infer structure-activity relationships (SAR).

Advanced Research Questions

Q. How does the 2-ethoxyphenyl substituent influence the compound’s pharmacokinetic properties, and what computational tools can predict its metabolic stability?

  • Methodological Answer :

  • In silico modeling : Use SwissADME or ADMET Predictor™ to estimate logP, solubility, and cytochrome P450 interactions. The ethoxy group may enhance lipophilicity but reduce metabolic stability due to potential O-dealkylation .
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) to identify phase I metabolites via LC-MS/MS .
    • Contradiction Analysis : Discrepancies between computational predictions and experimental data may arise from unaccounted stereoelectronic effects of the ethoxyphenyl moiety.

Q. What strategies can resolve contradictory data in target identification studies (e.g., off-target binding vs. primary activity)?

  • Methodological Answer :

  • Chemoproteomics : Use activity-based protein profiling (ABPP) with clickable probes derived from the compound.
  • CRISPR-Cas9 knockout screens : Validate target relevance by observing phenotype rescue .
    • Case Study : If conflicting data arise in kinase inhibition assays, orthogonal methods like thermal shift assays (TSA) or SPR can confirm direct binding .

Q. How can researchers optimize the compound’s selectivity for a specific biological target (e.g., enzyme isoform selectivity)?

  • Methodological Answer :

  • SAR by catalog : Synthesize analogs with modified substituents (e.g., replacing ethoxy with methoxy or halogens) .
  • Co-crystallization studies : Resolve X-ray structures of the compound bound to the target to guide rational design .
    • Data-Driven Example : If the compound shows cross-reactivity with COX-1/COX-2, introduce bulky groups to the propanamide chain to exploit steric differences in enzyme active sites .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.